Cas no 1354962-20-1 (Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro-)

Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- 化学的及び物理的性質
名前と識別子
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- Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro-
- 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid
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- インチ: 1S/C11H11F2NO3/c1-6(15)14-10(5-11(16)17)8-3-2-7(12)4-9(8)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)
- InChIKey: MONNSOYJCUCULT-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(F)=CC=1F)(NC(=O)C)CC(=O)O
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85259-2.5g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
Enamine | EN300-85259-0.25g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-85259-0.05g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
Aaron | AR01ALIU-500mg |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95% | 500mg |
$746.00 | 2025-02-14 | |
Enamine | EN300-85259-0.5g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
Enamine | EN300-85259-1.0g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
Enamine | EN300-85259-5.0g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
Enamine | EN300-85259-10.0g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95.0% | 10.0g |
$2884.0 | 2025-02-20 | |
Aaron | AR01ALIU-250mg |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95% | 250mg |
$481.00 | 2025-02-14 | |
Aaron | AR01ALIU-2.5g |
3-(2,4-difluorophenyl)-3-acetamidopropanoic acid |
1354962-20-1 | 95% | 2.5g |
$1834.00 | 2023-12-16 |
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro-に関する追加情報
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- (CAS No. 1354962-20-1): A Comprehensive Overview
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro-, identified by its CAS number 1354962-20-1, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique chemical and biological properties, making it a subject of extensive study in medicinal chemistry. The presence of both fluorine substituents and an acetylamino group in its structure contributes to its distinctive reactivity and potential applications in drug design.
The structure of Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and an acetylamino group attached to the β-carboxyl position of a propanoic acid side chain. This specific arrangement imparts a high degree of electronic richness to the molecule, which can be exploited for various pharmacological interactions. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, while the acetylamino group provides a site for further functionalization.
In recent years, the interest in fluorinated aromatic compounds has surged due to their role in developing novel therapeutic agents. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, such as increased lipophilicity and resistance to enzymatic degradation. These characteristics are particularly valuable in the design of small-molecule drugs that require prolonged circulation times or specific targeting within biological systems.
Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- has been studied for its potential applications in multiple therapeutic areas. One of the most promising areas is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By modulating kinase activity, these inhibitors can serve as effective therapeutic agents. The unique structural features of Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- make it a suitable candidate for designing kinase inhibitors with high selectivity and potency.
Additionally, this compound has shown promise in the development of antimicrobial agents. The fluorine atoms in its structure contribute to its ability to disrupt bacterial cell membranes and inhibit bacterial growth. This property is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial strategies are urgently needed. Research has demonstrated that compounds with similar structural motifs can effectively target bacterial enzymes involved in essential metabolic pathways.
The synthesis of Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include fluorination reactions on the benzene ring followed by functionalization at the carboxyl position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the acetylamino group with high efficiency. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
In terms of biological activity, preliminary studies have revealed that Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- exhibits inhibitory effects on certain enzymes and cellular processes. For instance, it has been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. The acetylamino group interacts with amino acid residues in the enzyme's active site, thereby blocking substrate binding and reducing enzymatic activity. This mechanism suggests that this compound could be developed into a potent anticancer agent.
The impact of fluorine substitution on the biological activity of this compound has also been explored. Fluorine atoms can influence electronic distribution within the molecule, which can alter binding interactions with biological targets. In some cases, fluorination enhances binding affinity by increasing hydrophobic interactions or by stabilizing specific conformations of the target protein. These effects make fluorinated compounds attractive candidates for drug development.
Evaluation of Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- as a potential drug candidate involves rigorous testing in vitro and in vivo. In vitro studies typically include enzyme assays to determine its inhibitory effects on target enzymes at various concentrations. Additionally, cellular assays are conducted to assess its ability to modulate signaling pathways relevant to disease processes. In vivo studies further evaluate its pharmacokinetic properties and therapeutic efficacy in animal models.
The development of novel pharmaceuticals is a complex process that requires extensive characterization of chemical properties and biological activities. The case of Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- exemplifies how structural modifications can lead to compounds with enhanced functionality and therapeutic potential. As research continues to uncover new applications for this compound and similar molecules, it is likely that new synthetic methods and drug formulations will be developed.
The future directions for research on Benzenepropanoic acid, β-(acetylamino)-2,4-difluoro- include exploring its role in other therapeutic areas such as neurodegenerative diseases or infectious diseases caused by resistant pathogens. Additionally, computational methods such as molecular modeling can be employed to predict how structural modifications will affect biological activity. These approaches will accelerate the discovery process and help identify promising candidates for further development.
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